![molecular formula C8H16N2 B185323 7-Methyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-50-6](/img/structure/B185323.png)
7-Methyl-2,7-diazaspiro[3.5]nonane
Overview
Description
7-Methyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It is a member of the diazaspiro compound family, which are characterized by their two nitrogen atoms and a spirocyclic structure .
Synthesis Analysis
The synthesis of 7-Methyl-2,7-diazaspiro[3.5]nonane and similar compounds has been reported in the literature . The specific methods and conditions for the synthesis can vary, but typically involve the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of 7-Methyl-2,7-diazaspiro[3.5]nonane consists of a spirocyclic ring system containing two nitrogen atoms . The compound has a molecular weight of 140.23 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 7-Methyl-2,7-diazaspiro[3.5]nonane are not detailed in the available resources, compounds in the diazaspiro family are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
7-Methyl-2,7-diazaspiro[3.5]nonane has a molecular weight of 140.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 15.3 Ų .Scientific Research Applications
Pharmacology: Modulation of Biological Pathways
7-Methyl-2,7-diazaspiro[3.5]nonane has been explored for its potential in pharmacology, particularly in the modulation of biological pathways. Derivatives of this compound, such as PF-04628935, have been studied for their ability to interact with specific proteins, potentially offering a new approach to therapeutic interventions .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 7-Methyl-2,7-diazaspiro[3.5]nonane serves as a versatile building block. Its rigid structure and nitrogen-containing rings make it an ideal candidate for constructing complex molecules with potential pharmaceutical applications .
Material Science: Advanced Polymer Research
The incorporation of 7-Methyl-2,7-diazaspiro[3.5]nonane into polymers could lead to materials with unique properties, such as enhanced durability or chemical resistance. Research in this area is ongoing, with the aim of developing new materials for industrial applications .
Analytical Chemistry: Chromatography and Spectroscopy
Analytical chemists utilize 7-Methyl-2,7-diazaspiro[3.5]nonane in chromatography and spectroscopy as a standard or reference compound. Its distinct chemical signature helps in the accurate identification and quantification of substances in complex mixtures .
Biochemistry: Protein Interaction Studies
This compound is also significant in biochemistry for studying protein interactions. It can be used to investigate the binding affinities and structural conformations of proteins, which is crucial for understanding biological processes and designing drugs .
Environmental Science: Toxicity and Degradation Studies
Environmental scientists study 7-Methyl-2,7-diazaspiro[3.5]nonane to understand its toxicity, persistence, and degradation in the environment. This research is essential for assessing the environmental impact of this compound and its derivatives .
properties
IUPAC Name |
7-methyl-2,7-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-9-7-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIARYNCRPZCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451155 | |
Record name | 7-methyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,7-diazaspiro[3.5]nonane | |
CAS RN |
135380-50-6 | |
Record name | 7-methyl-2,7-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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